molecular formula C17H21N3O3 B4412783 2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide

Cat. No.: B4412783
M. Wt: 315.37 g/mol
InChI Key: ITXPHLARTIFPGW-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through the reaction of the intermediate product with oxalyl chloride and subsequent reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the oxoacetamide group can lead to amine derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound has shown potential as a lead compound in drug development for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Another indole derivative with similar biological activities.

    2-(5-methoxy-1H-indol-3-yl)ethanamine: A methoxy-substituted indole derivative with potential therapeutic applications.

    (2-methyl-1H-indol-3-yl)(phenyl)methanone: A phenyl-substituted indole derivative with unique chemical properties.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-15(13-4-2-3-5-14(13)19-12)16(21)17(22)18-6-7-20-8-10-23-11-9-20/h2-5,19H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPHLARTIFPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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